Introduction: The Pyrrolidine-Carbamate Scaffold in Modern Research
Introduction: The Pyrrolidine-Carbamate Scaffold in Modern Research
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-3-yl Carbamates for Drug Development Professionals
A Note on Chemical Identity: The topic specified is "Pyrrolidin-3-yl diethylcarbamate." However, publicly available scientific data is scarce for this exact molecule. In contrast, significant data exists for the closely related analog, Pyrrolidin-3-yl dimethylcarbamate (CAS No. 1517696-02-4). This guide will focus on the dimethyl analog, as its properties are well-documented and provide a robust foundation for researchers. The principles and methodologies described herein are directly applicable to the diethyl analog, though quantitative values will differ, primarily due to the increased lipophilicity and molecular weight of the ethyl groups.
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its non-planar, three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2] This saturated heterocycle is a key component in numerous natural alkaloids and synthetic drugs, valued for its ability to confer desirable pharmacokinetic properties such as aqueous solubility.[1][3] When combined with a carbamate functional group, the resulting scaffold, as seen in Pyrrolidin-3-yl dimethylcarbamate, becomes a versatile building block for creating compounds with a wide range of biological activities.
A comprehensive understanding of the physicochemical properties of such a scaffold is not merely academic; it is a critical prerequisite for successful drug development. These parameters—from solubility and stability to molecular weight and polarity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic candidate. This guide provides an in-depth analysis of the core physicochemical properties of Pyrrolidin-3-yl dimethylcarbamate, offering both validated data and the experimental context necessary for its practical application in a research setting.
Chemical Identity and Core Structure
A precise definition of a molecule's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for Pyrrolidin-3-yl dimethylcarbamate.
| Identifier | Value | Source |
| CAS Number | 1517696-02-4 | ChemScene[4] |
| Molecular Formula | C₇H₁₄N₂O₂ | ChemScene[4] |
| Molecular Weight | 158.20 g/mol | ChemScene[4] |
| IUPAC Name | Pyrrolidin-3-yl N,N-dimethylcarbamate | N/A |
| Synonyms | Pyrrolidin-3-yl dimethylcarbamate | ChemScene[4] |
| SMILES | CN(C)C(=O)OC1CCNC1 | ChemScene[4] |
| InChI | InChI=1S/C7H14N2O2/c1-9(2)7(10)11-6-3-4-8-5-6/h6,8H,3-5H2,1-2H3 | N/A |
Summary of Physicochemical Properties
The functional behavior of a molecule in both in vitro and in vivo systems is dictated by its physicochemical properties. The data below, a mix of computational predictions and supplier-provided information, offers a quantitative snapshot of Pyrrolidin-3-yl dimethylcarbamate.
| Property | Value | Significance in Drug Development | Source |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally associated with good cell penetration. | ChemScene[4] |
| LogP (Octanol-Water Partition Coeff.) | 0.0465 | Measures lipophilicity. A value near zero suggests balanced solubility in both aqueous and lipid environments. | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding affinity. | ChemScene[4] |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) of the pyrrolidine ring is a key hydrogen bond donor, critical for solubility and target interaction. | ChemScene[4] |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact receptor binding and conformational entropy. | ChemScene[4] |
| pKa (Conjugate Acid) | ~10.5 - 11.3 | The basicity of the pyrrolidine nitrogen is crucial. It ensures the molecule is protonated and highly water-soluble at physiological pH. | Estimated based on Pyrrolidine[2] |
Analytical and Spectroscopic Characterization: A Methodological Deep Dive
Merely knowing the properties is insufficient; a senior scientist must understand how they are determined and validated. This section explains the causality behind the experimental choices for characterizing Pyrrolidin-3-yl dimethylcarbamate.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for unambiguous structure determination. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming connectivity and stereochemistry. For a molecule like Pyrrolidin-3-yl dimethylcarbamate, which contains both aliphatic and carbamate moieties, NMR is indispensable.
Self-Validating Protocol for NMR Analysis:
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Sample Preparation:
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Accurately weigh ~5-10 mg of the compound.
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Dissolve in ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for general organic compounds. However, given the compound's polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be required for complete dissolution, as suggested by solubility data for similar structures.[5]
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Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition:
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Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
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(Optional but Recommended) Perform 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to definitively assign all signals and confirm the connectivity between protons and carbons.
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Expected Spectral Features:
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¹H NMR: Expect a singlet around 2.9-3.1 ppm integrating to 6H for the two N-methyl groups of the carbamate. The pyrrolidine ring protons will appear as a series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The N-H proton of the pyrrolidine will likely be a broad singlet, and its chemical shift will be highly dependent on solvent and concentration. The proton on the carbon bearing the carbamate (C3-H) will be shifted downfield.
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¹³C NMR: The carbonyl carbon of the carbamate will be the most downfield signal (approx. 155-160 ppm). The N-methyl carbons will appear around 36-38 ppm. The carbons of the pyrrolidine ring will be found in the 25-70 ppm range.
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Purity and Molecular Weight Confirmation by LC-MS
Expertise & Rationale: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful, dual-purpose technique. HPLC assesses the purity of the compound by separating it from any impurities, while MS confirms its molecular weight, providing orthogonal validation of its identity.
Self-Validating Protocol for LC-MS Analysis:
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System Preparation (HPLC):
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Column Selection: A reverse-phase C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) is a versatile starting point.
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Mobile Phase: Due to the compound's basic nature, a buffered mobile phase is essential for good peak shape. A typical system would be:
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Mobile Phase A: Water with 0.1% Formic Acid (to protonate the amine and improve peak shape).
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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-
Method: Run a gradient elution, for example, from 5% B to 95% B over 10 minutes, to separate the main compound from any potential impurities with different polarities.
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Detection: Use a UV detector set at a low wavelength (e.g., 210-220 nm) where the carbamate moiety may absorb.
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-
Mass Spectrometry:
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Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The basic pyrrolidine nitrogen will readily accept a proton, making it ideal for this technique.
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Analysis: Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-300). The primary ion expected is the protonated molecule, [M+H]⁺, at m/z 159.2.
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-
Data Interpretation:
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The HPLC chromatogram should show a single major peak, allowing for purity calculation (e.g., >95% by area).
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The mass spectrum corresponding to this peak must show a dominant ion at the calculated m/z for the protonated molecule.
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Stability and Recommended Storage
Trustworthiness & Causality: The stability of a research compound is paramount for generating reproducible data. The Pyrrolidin-3-yl dimethylcarbamate structure contains two key functional groups that dictate its stability: the carbamate and the secondary amine.
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Carbamate Stability: Carbamates are esters of carbamic acid and can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule into 3-hydroxypyrrolidine and dimethylamine. Studies on related pyrrolidine-carbamate spacers show that they are generally more stable at physiological pH (7.4) compared to other ester types.[6]
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Amine Stability: The secondary amine is generally stable but can be susceptible to oxidation over long periods.
Recommended Storage Protocol: Based on these factors and supplier recommendations, the following storage conditions are advised to ensure long-term integrity:
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Temperature: 2-8°C.[4]
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Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible to prevent oxidation.
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Conditions: Keep in a tightly sealed container in a dry place to protect from moisture, which could facilitate hydrolysis.[4]
Visualized Workflows and Relationships
Understanding the connection between experiments and the relationship between properties is key for efficient drug development.
General Workflow for Physicochemical Characterization
Caption: Workflow for the characterization of a new chemical entity.
Interrelation of Physicochemical Properties and Drug Viability
Caption: Impact of physicochemical properties on pharmacokinetics.
References
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U.S. Environmental Protection Agency. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate.[Link]
-
AIR Unimi. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release.[Link]
-
PLOS ONE. Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[Link]
-
Journal of Food Composition and Analysis. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.[Link]
-
Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]
-
Wikipedia. Pyrrolidine.[Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.[Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | PLOS One [journals.plos.org]
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